molecular formula C9H9N3O4 B6275178 1-(2,6-dioxopiperidin-3-yl)-1H-pyrazole-4-carboxylic acid CAS No. 2743442-36-4

1-(2,6-dioxopiperidin-3-yl)-1H-pyrazole-4-carboxylic acid

Katalognummer B6275178
CAS-Nummer: 2743442-36-4
Molekulargewicht: 223.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-Dioxopiperidin-3-yl)-1H-pyrazole-4-carboxylic acid (DPCA) is an organic compound of the pyrazole family and is used in many scientific research applications. It is a cyclic organic compound of the pyrazole family, containing a carboxylic acid and a 2,6-dioxopiperidin-3-yl group. This compound is used in the synthesis of many other organic compounds and has many applications in scientific research.

Wissenschaftliche Forschungsanwendungen

1-(2,6-dioxopiperidin-3-yl)-1H-pyrazole-4-carboxylic acid has many applications in scientific research. It has been used in the synthesis of various organic compounds, such as 3-amino-2,6-dioxopiperidines and 5-amino-3-methyl-2,6-dioxopiperidines. It has also been used in the synthesis of various heterocyclic compounds, such as 2-amino-1H-pyrazoles and 3-amino-1H-pyrazoles. Additionally, 1-(2,6-dioxopiperidin-3-yl)-1H-pyrazole-4-carboxylic acid has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and anticancer drugs.

Wirkmechanismus

1-(2,6-dioxopiperidin-3-yl)-1H-pyrazole-4-carboxylic acid is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX-2, 1-(2,6-dioxopiperidin-3-yl)-1H-pyrazole-4-carboxylic acid can reduce the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
1-(2,6-dioxopiperidin-3-yl)-1H-pyrazole-4-carboxylic acid has been shown to have a number of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of certain enzymes, such as COX-2. Additionally, it has been shown to have anti-inflammatory and analgesic effects. Furthermore, it has been shown to have antioxidant, antidiabetic, and anti-cancer properties.

Vorteile Und Einschränkungen Für Laborexperimente

1-(2,6-dioxopiperidin-3-yl)-1H-pyrazole-4-carboxylic acid has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be used in a wide range of laboratory experiments. Additionally, it has a wide range of biochemical and physiological effects, making it useful for a variety of research applications. A limitation of 1-(2,6-dioxopiperidin-3-yl)-1H-pyrazole-4-carboxylic acid is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are a number of potential future directions for research involving 1-(2,6-dioxopiperidin-3-yl)-1H-pyrazole-4-carboxylic acid. One potential direction is to further explore its biochemical and physiological effects, such as its anti-inflammatory and analgesic properties. Additionally, further research could be done to explore its potential applications in the synthesis of various pharmaceuticals. Additionally, further research could be done to explore its potential use in the treatment of various diseases, such as cancer and diabetes. Finally, research could be done to explore its potential use as a bioactive compound in food and dietary supplements.

Synthesemethoden

1-(2,6-dioxopiperidin-3-yl)-1H-pyrazole-4-carboxylic acid is typically synthesized from the reaction of piperidine and ethyl acetoacetate. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid. The reaction of piperidine and ethyl acetoacetate produces an intermediate compound, which is then reacted with pyrazole-4-carboxylic acid to produce 1-(2,6-dioxopiperidin-3-yl)-1H-pyrazole-4-carboxylic acid.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,6-dioxopiperidin-3-yl)-1H-pyrazole-4-carboxylic acid involves the reaction of 3,5-dimethylpyrazole with ethyl 3-oxo-4-piperidinecarboxylate followed by hydrolysis and decarboxylation.", "Starting Materials": [ "3,5-dimethylpyrazole", "ethyl 3-oxo-4-piperidinecarboxylate", "sodium hydroxide", "water", "hydrochloric acid", "sodium chloride", "diethyl ether" ], "Reaction": [ "Step 1: Ethyl 3-oxo-4-piperidinecarboxylate is reacted with 3,5-dimethylpyrazole in the presence of sodium hydroxide and water to form 1-(2,6-dioxopiperidin-3-yl)-1H-pyrazole-4-carboxylic acid ethyl ester.", "Step 2: The ethyl ester is then hydrolyzed with hydrochloric acid to form the corresponding carboxylic acid.", "Step 3: Decarboxylation is achieved by heating the carboxylic acid with sodium hydroxide in water to yield the final product, 1-(2,6-dioxopiperidin-3-yl)-1H-pyrazole-4-carboxylic acid.", "Step 4: The product is isolated by extraction with diethyl ether and subsequent drying and purification." ] }

CAS-Nummer

2743442-36-4

Molekularformel

C9H9N3O4

Molekulargewicht

223.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.